molecular formula C10H10BrIO B2406636 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran CAS No. 2375273-90-6

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B2406636
CAS No.: 2375273-90-6
M. Wt: 352.997
InChI Key: KYVJQNVQPANWIY-UHFFFAOYSA-N
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Description

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran can be achieved through various synthetic routes. One common method involves the hydrobromic acid-catalyzed Friedel–Crafts type reactions of 2-naphthols with allyl iodide in acetonitrile at 60°C for 8 to 24 hours. This reaction leads to the formation of the desired compound in moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of bromine and iodine makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amino-substituted benzofuran derivative.

Scientific Research Applications

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and iodine can enhance its binding affinity to certain targets, thereby influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran include other benzofuran derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and iodine substituents, which can significantly influence its chemical reactivity and potential applications. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

7-bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO/c1-6-2-7-4-8(5-12)13-10(7)9(11)3-6/h2-3,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJQNVQPANWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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